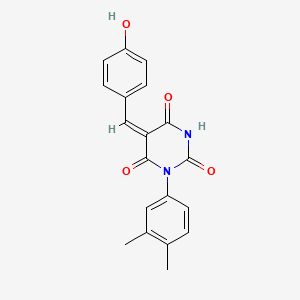![molecular formula C13H13Cl2N3O B10892495 2,4-dichloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B10892495.png)
2,4-dichloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DICHLORO-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, a methyl group attached to the nitrogen atom, and a pyrazole ring linked to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]BENZAMIDE typically involves multiple steps. One common method starts with the chlorination of a benzene derivative to introduce the chlorine atoms at the 2 and 4 positions. This is followed by the formation of the benzamide structure through an amide coupling reaction. The pyrazole ring is then introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with the benzamide intermediate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chlorine atoms or other substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
2,4-DICHLORO-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzamide: Lacks the pyrazole ring, making it less complex and potentially less active in certain applications.
N-Methylbenzamide: Does not have the chlorine atoms or the pyrazole ring, resulting in different chemical properties and reactivity.
1-Methyl-1H-pyrazole-5-carboxamide: Contains the pyrazole ring but lacks the benzamide structure, leading to different biological activities.
Uniqueness
2,4-DICHLORO-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the benzamide and pyrazole moieties allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C13H13Cl2N3O |
|---|---|
Molecular Weight |
298.16 g/mol |
IUPAC Name |
2,4-dichloro-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]benzamide |
InChI |
InChI=1S/C13H13Cl2N3O/c1-17(8-10-5-6-16-18(10)2)13(19)11-4-3-9(14)7-12(11)15/h3-7H,8H2,1-2H3 |
InChI Key |
BEKGDBSCTUOAJO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CN(C)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


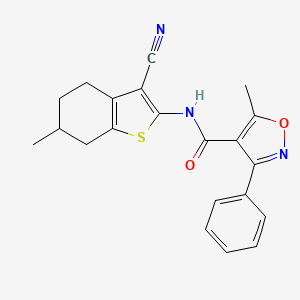
![3-{[(4-Fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B10892414.png)
![(2E)-3-{5-[(4-chlorophenyl)sulfanyl]furan-2-yl}-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B10892417.png)
![4-{(E)-[(aminocarbothioyl)hydrazono]methyl}-2-ethoxyphenyl 4-methoxybenzoate](/img/structure/B10892419.png)
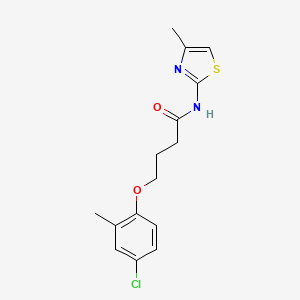
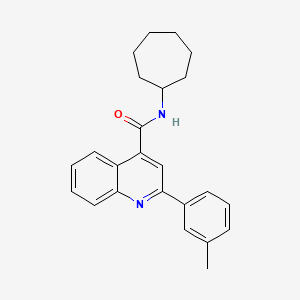
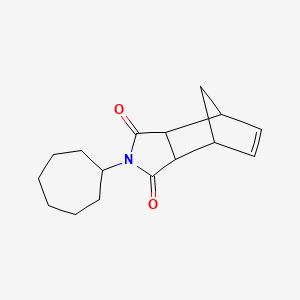
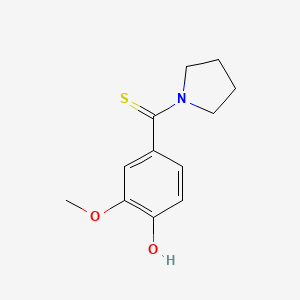
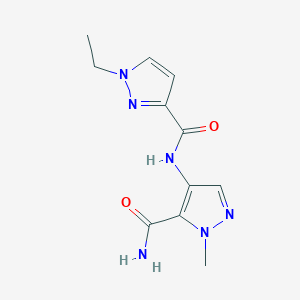
![4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(2-methyl-4-nitrophenyl)-4-oxobutanamide](/img/structure/B10892444.png)
![2-(1-Adamantylmethyl)[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B10892458.png)
![ethyl 3-[(4-fluoroanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10892464.png)
![Methyl 5-(dimethylcarbamoyl)-2-({[2-(3,4-dimethylphenyl)quinolin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B10892474.png)
